molecular formula C16H14Cl2N2O2 B4958309 N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide

Cat. No. B4958309
M. Wt: 337.2 g/mol
InChI Key: DIQCGAFNKGHTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, also known as CBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBE is a small molecule that has been shown to interact with various receptors and enzymes in the body, making it a valuable tool for investigating biological pathways and disease mechanisms.

Mechanism of Action

N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's mechanism of action is complex and involves interactions with multiple receptors and enzymes in the body. One of its primary targets is the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can increase the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to modulate the activity of certain receptors involved in neurotransmission, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's complex mechanism of action and multiple targets can make it difficult to interpret results from experiments. Additionally, its potential effects on the endocannabinoid system may limit its use in certain experimental settings.

Future Directions

There are numerous potential future directions for research involving N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's interactions with the endocannabinoid system may have implications for the development of novel drugs targeting this system. Overall, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide's unique properties and potential applications make it an exciting area of research for scientists in a range of disciplines.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been used in a wide range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of specific enzymes. Inflammation research has demonstrated that N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide can reduce the production of inflammatory cytokines, which are involved in a range of diseases. In neurological research, N-(4-chlorobenzyl)-N'-(3-chloro-4-methylphenyl)ethanediamide has been shown to modulate the activity of certain receptors involved in neurotransmission, making it a potential treatment for neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10-2-7-13(8-14(10)18)20-16(22)15(21)19-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQCGAFNKGHTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide

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